eIF4A3-IN-17

Translation initiation inhibition eIF4F complex disruption Oncogene-driven translation

Targeting eIF4F-dependent translation in oncology requires tool compounds with defined mechanisms beyond generic eIF4A3 inhibition. Many analogues cause off-target effects or saturation, confounding dose-response studies. • Mechanism: Disrupts eIF4F complex assembly (EC50 0.9-15 nM in MBA-MB-231 cells) • Application: Chemical probe for eIF4F-dependent oncogenesis; validated in triple-negative breast cancer • Quality: Synthetic silvestrol analogue; comparator for ATP-competitive and allosteric inhibitors

Molecular Formula C28H25NO7
Molecular Weight 487.5 g/mol
Cat. No. B12404689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameeIF4A3-IN-17
Molecular FormulaC28H25NO7
Molecular Weight487.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)C#N)O)O)C(=O)OC)C5=CC=CC=C5
InChIInChI=1S/C28H25NO7/c1-33-19-11-9-18(10-12-19)28-23(17-7-5-4-6-8-17)22(26(31)35-3)25(30)27(28,32)24-20(34-2)13-16(15-29)14-21(24)36-28/h4-14,22-23,25,30,32H,1-3H3/t22-,23-,25-,27+,28+/m1/s1
InChIKeyWRACOSLBAUYQOQ-GWNOIRNCSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

eIF4A3-IN-17: Silvestrol Analogue & eIF4F Inhibitor


eIF4A3-IN-17 (compound 61, CAS: 1402931-75-2) is a silvestrol analog that functions as an inhibitor of eukaryotic translation initiation by disrupting the assembly of the eIF4F translation complex [1]. This compound belongs to the cyclopenta[b]benzofuran class of rocaglate derivatives and has been characterized for its effects on cap-dependent translation in cellular models . The compound is structurally related to the natural product silvestrol but contains synthetic modifications that distinguish it from both the parent natural product and other silvestrol analogs in the eIF4A3 inhibitor series .

Probe type Silvestrol analogue · eIF4F disruptor
Mechanism context eIF4F complex assembly disruption
Model relevance eIF4F-dependent translation & cancer cell models

Why eIF4A3-IN-17 Cannot Be Substituted


Silvestrol analogs within the eIF4A3 inhibitor series exhibit substantial variation in cellular potency across different translational readouts despite sharing a common core scaffold. Substitution at even a single position on the rocaglate framework produces compounds with EC50 values that diverge by orders of magnitude in the same standardized cellular assays [1]. For example, closely numbered analogs eIF4A3-IN-9, eIF4A3-IN-11, eIF4A3-IN-17, and eIF4A3-IN-18 each display distinct potency fingerprints across myc-LUC (c-Myc 5'UTR-driven luciferase), tub-LUC (β-tubulin 5'UTR-driven luciferase), and MDA-MB-231 growth inhibition readouts . Furthermore, compounds from distinct chemical series such as eIF4A3-IN-2 target an allosteric region on eIF4A3 with a different mechanism (noncompetitive ATP/RNA inhibition) and are not functionally interchangeable with rocaglate-based translation complex disruptors . These quantitative differences preclude simple substitution and necessitate compound-specific validation in target assays.

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Mechanism mismatch eIF4F assembly disruption differs from ATPase inhibition or allosteric eIF4A3 modulation; biological readouts may not transfer.
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Potency-profile shift Cellular growth inhibition profile diverges sharply from allosteric inhibitors (e.g., eIF4A3-IN-1); concentration–response relationships require re-validation.
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Isoform selectivity context Pan-eIF4A inhibitors (eIF4AI/II) lack eIF4A3-specific eIF4F disruption; target engagement interpretation may differ.

eIF4A3-IN-17: Key Differentiation Evidence


eIF4F Assembly Disruption vs. Silvestrol Aglycone

eIF4A3-IN-17 is the only silvestrol analog among the characterized series that maintains sub-2 nM potency across all three standardized readouts—myc-LUC (0.9 nM), tub-LUC (15 nM), and MDA-MB-231 growth inhibition (1.8 nM)—within the same experimental system [1]. In contrast, eIF4A3-IN-11, while more potent in myc-LUC (0.2 nM) and growth inhibition (0.3 nM), exhibits a pronounced 20-fold selectivity drop for tub-LUC (4 nM) relative to myc-LUC [2]. eIF4A3-IN-9 shows substantially weaker activity across all three readouts (29, 450, and 80 nM, respectively), with a 15.5-fold selectivity gap . eIF4A3-IN-18 exhibits a 43.8-fold differential between myc-LUC (0.8 nM) and tub-LUC (35 nM) .

eIF4F disruption vs silvestrol aglycone
Head-to-head
myc-LUC EC50 0.9 nM vs 10 nM (11-fold); tub-LUC 15 nM vs 200 nM (>13-fold)
Supports potency-differentiated assay selection for eIF4F translation studies
Cellular reporter assays; concentration-response context
Translation initiation inhibition eIF4F complex disruption Oncogene-driven translation

Cellular Potency vs. Allosteric Inhibitor eIF4A3-IN-1

In standardized c-Myc 5'UTR-driven luciferase reporter assays, eIF4A3-IN-17 inhibits translation with an EC50 of 0.9 nM, positioning it between the more potent eIF4A3-IN-11 (EC50 = 0.2 nM) and the substantially less active eIF4A3-IN-9 (EC50 = 29 nM) [1]. The quantitative differences represent a 4.5-fold lower potency than IN-11 and a 32.2-fold higher potency than IN-9 . This intermediate potency may be advantageous in experimental designs where excessive target engagement leads to confounding cellular stress responses or where a graded dose-response is required to dissect threshold effects.

Cellular growth vs allosteric inhibitor
Cross-study
MBA-MB-231 EC50 1.8 nM vs eIF4A3-IN-1 enzymatic IC50 260 nM (>144-fold cellular difference)
Enables low-concentration cell-model studies with reduced off-target risk
72‑h growth assay; cross‑study comparison requires verification
c-Myc translation Oncogene addiction Cap-dependent translation

Balanced Potency Among Silvestrol Analogues

In 72-hour MTS proliferation assays using MDA-MB-231 triple-negative breast cancer cells, eIF4A3-IN-17 inhibits cell growth with an EC50 of 1.8 nM, compared to 80 nM for eIF4A3-IN-9—representing an 8.3-fold improvement in antiproliferative potency [1]. This difference is substantial within this chemical series and may reflect structure-activity relationship (SAR) optimizations in the cyclopenta[b]benzofuran scaffold. eIF4A3-IN-11 demonstrates even greater potency in this assay (EC50 = 0.3 nM), a 6-fold advantage over IN-17 [2].

SAR positioning among silvestrol analogues
Head-to-head
Intermediate potency: myc-LUC 0.9 nM, tub-LUC 15 nM, growth 1.8 nM (vs IN‑11/IN‑18)
Supports dose-response SAR without saturation of ultra-potent analogues
Identical reporter/cell systems; balanced dynamic range
Triple-negative breast cancer MDA-MB-231 Antiproliferative activity

Mechanistic Specificity for eIF4F Assembly vs. Pan-eIF4A Inhibitors

eIF4A3-IN-17, as a silvestrol analog, functions by disrupting the assembly of the eIF4F translation initiation complex . This mechanism is functionally and mechanistically distinct from allosteric eIF4A3 inhibitors such as eIF4A3-IN-2 (IC50 = 110 nM), which acts as a noncompetitive inhibitor of ATPase and helicase activities and inhibits nonsense-mediated RNA decay (NMD) . While eIF4A3-IN-1q (IC50 = 140 nM) demonstrates oral bioavailability and documented eIF4A1/eIF4A2 selectivity (IC50 > 100 μM), it targets a different binding mode and produces distinct downstream effects including SC35 mRNA upregulation (8-fold at 3 μM, 20-fold at 10 μM) . Direct quantitative comparison of cellular potency is not applicable due to fundamentally different assay readouts and mechanisms.

Mechanism specificity vs pan‑eIF4A
Class-level inference
eIF4F assembly disruption, not ATPase/helicase inhibition; distinct from pan‑eIF4A and allosteric modulators
Mechanism‑specific context for translation initiation dissection
Data to verify; class‑level inference from silvestrol analogues
Mechanism of action eIF4F complex Allosteric inhibition

eIF4A3-IN-17 CAS 1402931-75-2 Procurement Differentiation: Molecular Formula C28H25NO7 with Five Defined Stereocenters

eIF4A3-IN-17 (MW = 487.5 g/mol, C28H25NO7) contains five defined stereocenters at positions (1R,2R,3S,3aR,8bS) that are critical for biological activity . This stereochemical complexity is shared across the silvestrol analog series but distinguishes these compounds from achiral eIF4A3 inhibitors such as eIF4A3-IN-2 and eIF4A3-IN-1q, which lack this stereochemical requirement . The presence of multiple chiral centers necessitates rigorous stereochemical quality control and validated synthetic routes to ensure batch-to-batch consistency. Notably, the (R)-enantiomer of eIF4A3-IN-2 is documented as a less active enantiomer, underscoring the importance of stereochemical integrity in this target class .

Chemical synthesis Stereochemistry Quality control

eIF4A3-IN-17: Recommended Applications


Dose-Response Studies in eIF4F-Driven Cancers

eIF4A3-IN-17 is optimally suited for experiments requiring simultaneous assessment of translation inhibition across multiple 5'UTR contexts in MDA-MB-231 cells. With balanced EC50 values of 0.9 nM (myc-LUC), 15 nM (tub-LUC), and 1.8 nM (growth inhibition) [1], this compound provides a consistent potency window across all three readouts, reducing the risk of false-negative results when screening for compounds that differentially affect cap-dependent translation of oncogenic versus housekeeping mRNAs. This balanced profile contrasts with eIF4A3-IN-11, which shows a 20-fold selectivity gap, and eIF4A3-IN-18, which shows a 43.8-fold differential [2]. Researchers conducting comparative 5'UTR activity profiling or validating translation initiation inhibitors in breast cancer pathogenesis models will benefit from this reproducible, multi-readout activity signature.

Mechanistic Comparison of Translation Inhibitors

For investigators studying the threshold effects of c-Myc translation inhibition, eIF4A3-IN-17 provides an EC50 of 0.9 nM in myc-LUC reporter assays, positioning it as a mid-range potency tool between the ultra-potent eIF4A3-IN-11 (0.2 nM) and the substantially weaker eIF4A3-IN-9 (29 nM) [1]. This intermediate potency allows for graded dose-response experiments (e.g., 0.1–10 nM range) that can reveal partial pathway inhibition effects without immediate maximal suppression. Such experimental designs are valuable for dissecting the relationship between c-Myc protein levels and downstream transcriptional programs, or for modeling therapeutic scenarios where complete pathway blockade may not be achievable or desirable [2].

eIF4F Target Validation in Preclinical Cancer Models

eIF4A3-IN-17 serves as a mechanistically specific probe for eIF4F translation complex assembly disruption, distinct from allosteric inhibitors like eIF4A3-IN-2 that target ATPase/helicase activity and NMD [1]. Research programs investigating the bifurcation of eIF4A3 functions—its role in translation initiation versus its role in exon junction complex assembly and NMD—can employ eIF4A3-IN-17 alongside mechanistically distinct inhibitors as orthogonal tools. This compound pair approach enables functional dissection of eIF4A3's dual cellular roles. While direct cross-assay quantitative comparisons are not meaningful, the distinct mechanism of IN-17 makes it the appropriate selection when the experimental objective is specifically to interrogate eIF4F complex integrity and cap-dependent translation initiation, rather than helicase catalytic function or RNA surveillance pathways [2].

Application
Selection Property
Validation Focus
Dose–response studies in eIF4F‑dependent cancer models
Balanced eIF4F disruption profile, avoiding saturation effects
Concentration‑response resolution of downstream oncogenic signaling
Mechanistic comparison of translation initiation inhibitors
eIF4F complex assembly disruption mechanism
Phenotype dissection (NMD, proliferation, apoptosis) vs ATP‑competitive or allosteric inhibitors
Target engagement and dependency studies in cancer models
Low‑nanomolar cellular growth inhibition in MBA‑MB‑231
eIF4F dependency validation via genetic complementation and proliferation endpoints

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